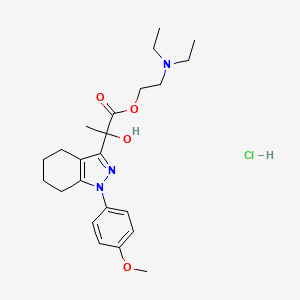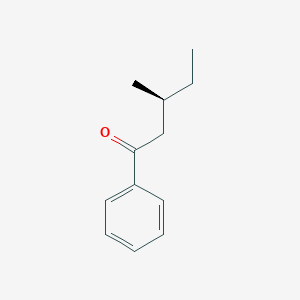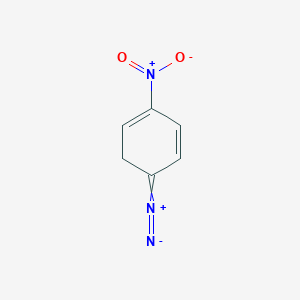
5-Diazo-2-nitrocyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diazo-2-nitrocyclohexa-1,3-diene is an organic compound characterized by the presence of both diazo and nitro functional groups attached to a cyclohexa-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-2-nitrocyclohexa-1,3-diene typically involves the reaction of diazo compounds with nitro-substituted cyclohexadienes. One common method is the reaction between diazo esters and nitroalkenes, which can be catalyzed by transition metals such as copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where nitrocyclohexadienes are treated with diazotizing agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Diazo-2-nitrocyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted cyclohexadienones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino-substituted cyclohexadienes.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted cyclohexadienes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazo group.
Major Products
The major products formed from these reactions include nitro-substituted cyclohexadienones, amino-substituted cyclohexadienes, and various substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Diazo-2-nitrocyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Diazo-2-nitrocyclohexa-1,3-diene exerts its effects involves the reactivity of the diazo and nitro groups. The diazo group can undergo decomposition to generate reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene: A similar compound with a cyclohexa-1,3-diene ring but lacking the diazo and nitro groups.
2-Nitrocyclohexa-1,3-diene: Similar to 5-Diazo-2-nitrocyclohexa-1,3-diene but without the diazo group.
5-Diazo-1,3-cyclohexadiene: Similar but lacks the nitro group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
22719-27-3 |
|---|---|
Molekularformel |
C6H5N3O2 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
5-diazo-2-nitrocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H5N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1,3-4H,2H2 |
InChI-Schlüssel |
SSQQBRZUIXIPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CC1=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





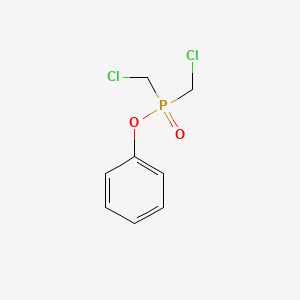
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
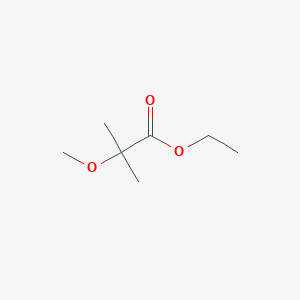
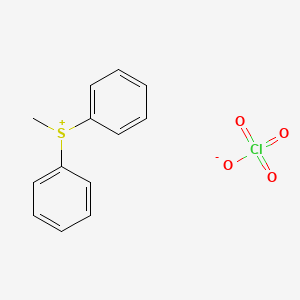
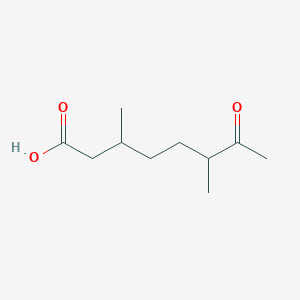

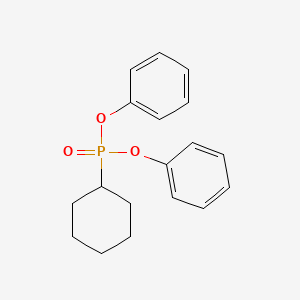
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
